2-(4-chlorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a chlorophenoxy group, an adamantane derivative, and an acetamide moiety, which together contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction of 4-chlorophenol with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form 4-chlorophenoxyacetyl chloride.
Adamantane Derivative Preparation:
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the adamantane derivative in the presence of a base, such as triethylamine, to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
- 2-(4-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
- 2-(4-methylphenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties compared to its analogs
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methoxy-2-adamantyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3/c1-24-20(15-7-13-6-14(9-15)10-16(20)8-13)12-22-19(23)11-25-18-4-2-17(21)3-5-18/h2-5,13-16H,6-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBQNDCGLBYSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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